molecular formula C15H24O3 B134248 O-tert-Butyl-carbonyl-4-hydroxy Myrtenol CAS No. 374559-42-9

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

Cat. No. B134248
CAS RN: 374559-42-9
M. Wt: 252.35 g/mol
InChI Key: GBMWZXYSDJCJFG-WIKAKEFZSA-N
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Description

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol (OTBCMH) is a naturally occurring sesquiterpene alcohol found in a variety of essential oils. It is a monoterpene alcohol with a molecular weight of 204.26 g/mol and a boiling point of 142-144°C. OTBCMH is used in a variety of applications, such as in perfumery and pharmaceuticals. It is known to have antioxidant, antibacterial, and antifungal properties.

Scientific Research Applications

  • Catalysis and Synthesis Applications :

    • Gold-catalyzed amination of natural terpene alcohol, like myrtenol, has been studied, highlighting the potential of using gold nanoparticles for the conversion of myrtenol to secondary amine, which is an important chemical transformation (Demidova et al., 2013).
    • The use of carbonyl reductase from Rhodosporidium toruloides in the biosynthesis of key intermediates for the synthesis of atorvastatin and rosuvastatin was investigated, showcasing the enzyme's ability to transform substrates into valuable pharmaceutical intermediates (Liu et al., 2018).
  • Structural Chemistry and Materials Science :

    • Research on the crystal structures of tartaric-acid diesters, including compounds related to myrtenol, provides insights into the structural aspects of enantioselectivity, crucial for developing chiral catalysts and enantiomerically pure compounds (Egli & Dobler, 1989).
  • Environmental Applications :

    • Studies on the degradation pathways of methyl tert-butyl ether by UV/H2O2 processes highlight the environmental impact and decomposition mechanisms of related compounds in aqueous solutions, which is significant for understanding the environmental fate of these chemicals (Stefan, Mack, & Bolton, 2000).
  • Molecular Interactions and Properties :

    • Investigation of molecular interactions, such as the study of 3,5-di-tert-butyl-4-hydroxybenzyl acetate, reveals insights into hydrogen bonding and molecular assembly, important for materials science and molecular engineering (Bukharov et al., 2001).

Mechanism of Action

The mechanism of action of “O-tert-Butyl-carbonyl-4-hydroxy Myrtenol” is not specified in the search results. It’s often used for proteomics research , but the specific biochemical interactions and pathways it affects would need to be determined through further study.

Future Directions

The future directions for research on “O-tert-Butyl-carbonyl-4-hydroxy Myrtenol” are not specified in the search results. Given its use in proteomics research , potential areas of interest could include further exploration of its biochemical interactions and potential applications in biological research.

properties

IUPAC Name

[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMWZXYSDJCJFG-WIKAKEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461321
Record name O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374559-42-9
Record name O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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